molecular formula C7H14N2 B066909 hexahydro-1H-pyrrolizin-1-amine CAS No. 170442-12-3

hexahydro-1H-pyrrolizin-1-amine

Cat. No.: B066909
CAS No.: 170442-12-3
M. Wt: 126.2 g/mol
InChI Key: NEZWZGLYKBFCQX-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrrolizin-1-amine is a nitrogen-containing heterocyclic compound with the molecular formula C7H14N2 and a molecular weight of 126.2 g/mol . This compound is characterized by a bicyclic structure consisting of a pyrrolizine ring system with an amine group attached. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexahydro-1H-pyrrolizin-1-amine typically involves the cyclization of appropriate precursors. One common method includes the reduction of pyrrolizidine derivatives, followed by amination. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the cyclization and reduction steps.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-1H-pyrrolizin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can further modify the amine group, often using reducing agents like LiAlH4 or NaBH4.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Various electrophiles under basic or acidic conditions

Major Products Formed:

    Oxidation: N-oxides

    Reduction: Secondary amines or other reduced derivatives

    Substitution: Substituted pyrrolizine derivatives

Scientific Research Applications

Hexahydro-1H-pyrrolizin-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexahydro-1H-pyrrolizin-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bicyclic structure allows for interactions with enzymes and receptors, potentially modulating their activity. Specific pathways and targets depend on the context of its application, such as antimicrobial or antiviral effects .

Comparison with Similar Compounds

  • Pyrrolizidine alkaloids
  • Pyrrolopyrazine derivatives

Properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-6-3-5-9-4-1-2-7(6)9/h6-7H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZWZGLYKBFCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170442-12-3
Record name hexahydro-1H-pyrrolizin-1-amine
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